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Compound of Interest

Compound Name: CNX-774

Cat. No.: B611970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of CNX-
774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details

the compound's primary mechanism of action, significant off-target effects, and the

experimental protocols used to characterize its activity.

Core Pharmacodynamic Properties of CNX-774
CNX-774 is a highly selective, orally active, and irreversible inhibitor of BTK. It forms a covalent

bond with the Cysteine 481 residue within the ATP-binding site of the BTK enzyme, leading to

potent and sustained inhibition.[1][2] In addition to its potent on-target activity, CNX-774 has

been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5][6]

This off-target activity is independent of its BTK inhibition and has significant implications for its

use in combination therapies, particularly in the context of cancer.[3][4][5][6]

Quantitative Analysis of In Vitro Activity
The inhibitory potency of CNX-774 has been quantified in various in vitro systems, targeting

both its primary and secondary mechanisms of action.
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Target Assay Type System IC50 Reference

BTK
Biochemical

Kinase Assay

Recombinant

BTK Enzyme
<1 nM [1][7]

BTK
Cellular Activity

Assay
Ramos Cells 1-10 nM [1][2]

Cell Proliferation
Cellular Viability

Assay
HMC-1.1 Cells 2.82 µM [8]

Cell Proliferation
Cellular Viability

Assay
HMC-1.2 Cells 0.38 µM [8]

ENT1
Cellular Uridine

Uptake

Pancreatic

Cancer Cells

Not explicitly

quantified with

an IC50, but

effective at

concentrations

around 2µM in

combination

studies.

[3]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following

diagrams have been generated.
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BTK Signaling Pathway Inhibition by CNX-774
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CNX-774 inhibits the BTK signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b611970?utm_src=pdf-body-img
https://www.benchchem.com/product/b611970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Synthetic Lethality with DHODH Inhibition
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CNX-774 inhibits ENT1, blocking uridine salvage.
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General Experimental Workflow for In Vitro Characterization
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Determine Biochemical IC50

Cell Culture
(e.g., Ramos, Pancreatic Cancer Lines)

Treat with CNX-774
(Dose-Response)

Assess BTK Activity
(pBTK Western Blot)

Assess ENT1 Activity
(Radiolabeled Uridine Uptake)

Assess Cell Viability
(e.g., CellTiter-Glo)

Determine Cellular IC50 / EC50

Click to download full resolution via product page

Workflow for in vitro characterization of CNX-774.

Detailed Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits and is a standard

method for determining the in vitro potency of kinase inhibitors.

Objective: To determine the IC50 of CNX-774 against recombinant human BTK enzyme.

Materials:

Recombinant full-length human BTK enzyme.
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Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide).

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 2mM

MnCl2, 50µM DTT).

ATP solution.

CNX-774 (serial dilutions).

ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent and Kinase Detection Reagent).

White, opaque 96- or 384-well plates.

Luminometer.

Procedure:

Prepare serial dilutions of CNX-774 in the appropriate solvent (e.g., DMSO) and then dilute

in Kinase Assay Buffer.

In a white multi-well plate, add the diluted CNX-774 or vehicle control.

Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 15-30

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g.,

30°C).

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a

luciferase reaction. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.
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Calculate the percent inhibition for each CNX-774 concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay
This assay measures the ability of CNX-774 to inhibit BTK activity within a cellular context by

assessing its autophosphorylation.

Objective: To determine the cellular potency of CNX-774 by measuring the inhibition of BTK

autophosphorylation at Tyr-223.

Materials:

Ramos cells (or other suitable B-cell line).

Cell culture medium (e.g., RPMI-1640 with supplements).

CNX-774 (serial dilutions).

Anti-IgM antibody (for BCR stimulation).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-phospho-BTK (Tyr-223) and anti-total-BTK.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Western blotting equipment.

Procedure:

Culture Ramos cells to the desired density.

Pre-treat the cells with serial dilutions of CNX-774 or vehicle control for a specified time (e.g.,

1-2 hours).
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Stimulate the B-cell receptor (BCR) by adding anti-IgM and incubate for a short period (e.g.,

10-15 minutes).

Harvest the cells and lyse them on ice.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies against phospho-BTK (Tyr-223) and

total BTK.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Determine the IC50 based on the dose-response curve.

ENT1-Mediated Uridine Uptake Assay
This assay is designed to measure the inhibition of ENT1 by assessing the uptake of

radiolabeled uridine.

Objective: To determine the effect of CNX-774 on ENT1-mediated nucleoside transport.

Materials:

Pancreatic cancer cells (or other cells expressing ENT1).

Cell culture medium.

CNX-774.

[3H]-Uridine (radiolabeled).

Unlabeled uridine.

Transport buffer (sodium-free).
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Scintillation fluid and counter.

Procedure:

Seed cells in multi-well plates and allow them to adhere.

Wash the cells and pre-incubate with transport buffer containing either CNX-774 or vehicle

control.

Initiate the uptake by adding transport buffer containing [3H]-uridine and unlabeled uridine.

Incubate for a short, defined period to measure the initial rate of uptake.

Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Determine the amount of uridine uptake and calculate the percent inhibition caused by CNX-
774.

Cell Viability Assay in Combination with a DHODH
Inhibitor
This protocol assesses the synthetic lethal interaction between CNX-774 and a DHODH

inhibitor like brequinar (BQ).[3]

Objective: To evaluate the effect of CNX-774, alone and in combination with BQ, on the viability

of pancreatic cancer cells.[3]

Materials:

Pancreatic cancer cell lines (e.g., S2-013).

Cell culture medium.

CNX-774.

Brequinar (BQ).
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CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Opaque-walled 96-well plates.

Luminometer.

Procedure:

Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 1x10^3 to 5x10^3

cells per well) and allow them to attach overnight.[3]

Treat the cells with serial dilutions of CNX-774, BQ, the combination of both, or vehicle

control.

Incubate the cells for 72 hours.[3]

Equilibrate the plate to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents and incubate to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Normalize the luminescence values of treated cells to the vehicle-treated controls to

determine the percent viability.

This guide provides a foundational understanding of the in vitro pharmacodynamics of CNX-
774. For further details, researchers are encouraged to consult the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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